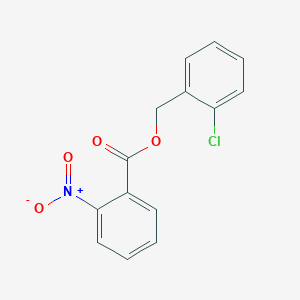

2-chlorobenzyl 2-nitrobenzoate

Description

2-Chlorobenzyl 2-nitrobenzoate is a synthetic ester compound characterized by a benzyl group substituted with a chlorine atom at the 2-position and a nitro group at the 2-position of the benzoate moiety. Its molecular formula is C₁₄H₁₀ClNO₄, with a molar mass of 307.69 g/mol.

Properties

IUPAC Name |

(2-chlorophenyl)methyl 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-12-7-3-1-5-10(12)9-20-14(17)11-6-2-4-8-13(11)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEQGDJXZPWREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 2-nitrobenzoate typically involves the esterification reaction between 2-chlorobenzyl alcohol and 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 2-nitrobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorobenzyl alcohol and 2-nitrobenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products Formed

Hydrolysis: 2-chlorobenzyl alcohol and 2-nitrobenzoic acid.

Reduction: 2-chlorobenzyl 2-aminobenzoate.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-chlorobenzyl 2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 2-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV-1 Activity: Substituent Effects on the Benzyl Group

A study evaluating substituted benzyl esters () compared 2-chlorobenzyl derivatives with other substitutions:

- Compound 11d (unsubstituted benzyl) : Significantly reduced inhibition rate (6%), highlighting the necessity of substituents for activity.

- Fluorinated analogs (11g and 11h) : 2-Fluoro (11g) and 4-fluoro (11h) substitutions showed inhibition rates of 22% and 25%, respectively, but 11g exhibited lower cell viability, suggesting positional sensitivity of halogens.

Key Insight : The 2-chloro group balances activity and cytotoxicity better than fluorine or unsubstituted benzyl groups, likely due to optimal electronic and steric effects .

Electronic Effects: Substituents on the Benzoate Ring

compared methyl benzoates with varying substituents to assess electronic influences:

| Compound | Substituent | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| Methyl 2-nitrobenzoate | 2-NO₂ | Strong EWG | High electrophilicity |

| Methyl 2-chlorobenzoate | 2-Cl | Moderate EWG | Intermediate reactivity |

| Methyl 2-methoxybenzoate | 2-OCH₃ | Strong EDG | Reduced electrophilicity |

This trend likely extends to 2-chlorobenzyl 2-nitrobenzoate, where the nitro group may dominate reactivity .

Structural Analogs: Substituent Position and Physicochemical Properties

- 2-Nitrophenyl 2-chlorobenzoate (CAS 58979-28-5): Molecular formula: C₁₃H₈ClNO₄ (molar mass 277.66 g/mol). Differs from this compound in the ester linkage (nitrophenyl vs. nitrobenzoate) and substituent positions. The nitro group on the phenyl ring may alter solubility and stacking interactions compared to the nitrobenzoate moiety .

- Ethyl-2-chlorobenzoate: Simpler ester with molecular weight 184.62 g/mol.

Q & A

Q. What are the common synthetic routes for preparing 2-chlorobenzyl 2-nitrobenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification between 2-chlorobenzyl alcohol and 2-nitrobenzoic acid derivatives. Key methods include:

- Acyl chloride route : Reacting 2-nitrobenzoyl chloride with 2-chlorobenzyl alcohol in a polar aprotic solvent (e.g., dichloromethane) with a base like pyridine to neutralize HCl .

- Direct coupling : Using coupling agents like oxalyl chloride or thionyl chloride with catalytic N,N-dimethylformamide (DMF) to activate the carboxylic acid group. Reaction temperatures (0–50°C) and solvent choice (e.g., benzene vs. dichloromethane) significantly impact yield and purity .

- Optimization note : Lower temperatures (0–20°C) reduce side reactions, while extended reflux (4–12 hours) improves conversion but may degrade heat-sensitive intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound?

- NMR spectroscopy : H and C NMR are critical for verifying ester bond formation and aromatic substitution patterns. For example, the 2-chlorobenzyl group shows distinct splitting patterns due to chlorine's deshielding effect .

- HPLC-UV : A reverse-phase method with UV detection at 254 nm can quantify impurities (e.g., unreacted 2-chlorobenzyl alcohol or nitrobenzoic acid). Derivatization may enhance sensitivity for trace analytes .

- Melting point analysis : Sharp melting points (e.g., 141–146°C for related nitrobenzoates) indicate purity, while broad ranges suggest contamination .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester bond.

- Avoid aqueous solvents; use anhydrous dimethyl sulfoxide (DMSO) or dichloromethane for stock solutions.

- Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How can conflicting data on reaction yields for analogous compounds be resolved?

Conflicting yields often arise from variations in:

- Catalyst loading : For example, thionyl chloride vs. oxalyl chloride may produce differing byproduct profiles .

- Workup protocols : Inadequate washing (e.g., incomplete removal of HCl) or recrystallization solvents (e.g., methanol vs. hexane) affect purity .

- Analytical calibration : Cross-validate yields using multiple techniques (e.g., gravimetric analysis paired with HPLC) .

Q. What crystallographic techniques are suitable for analyzing this compound, and how do intermolecular interactions influence packing?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, the nitro group may form C–H···O interactions with adjacent aromatic rings .

- Graph-set analysis : Identifies recurring hydrogen-bond motifs (e.g., rings) that stabilize the crystal lattice .

- Halogen interactions : Chlorine atoms participate in Cl···Cl or Cl···π contacts, affecting melting points and solubility .

Q. How can researchers investigate the compound's potential bioactivity, such as herbicidal or pharmacological effects?

- Structure-activity relationship (SAR) studies : Compare with analogs like fluoroglycofen-ethyl, where the 2-nitrobenzoate moiety contributes to herbicidal activity via inhibition of protoporphyrinogen oxidase .

- In vitro assays : Test against target enzymes (e.g., acetylcholinesterase for neuroactivity) or cell lines.

- Metabolic stability : Use LC-MS to track ester hydrolysis in simulated physiological conditions .

Q. What catalytic systems are effective for modifying the 2-chlorobenzyl or nitro groups?

- Oxidation : Magnetic CoFeO nanoparticles with Oxone® can oxidize benzyl alcohols to aldehydes, suggesting potential for functionalizing the 2-chlorobenzyl group .

- Nitro reduction : Catalytic hydrogenation (Pd/C, H) converts nitro to amine, enabling derivatization for drug discovery .

- Photocatalysis : TiO-based systems under UV light may cleave the ester bond for degradation studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.